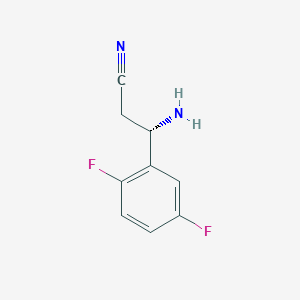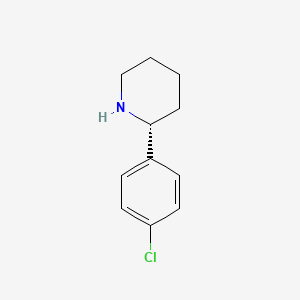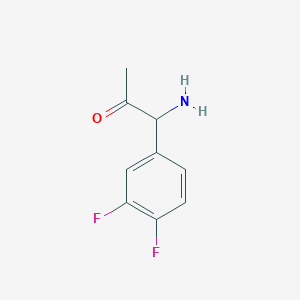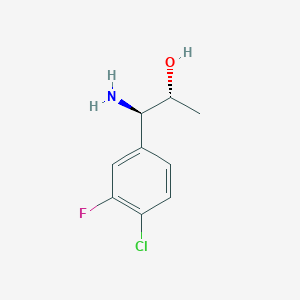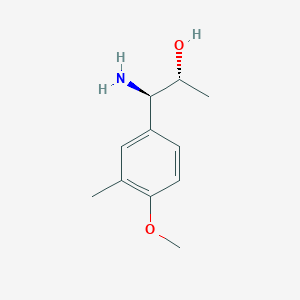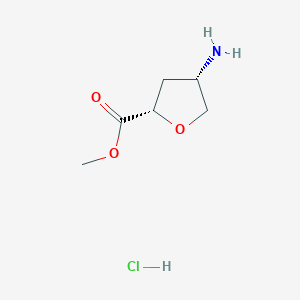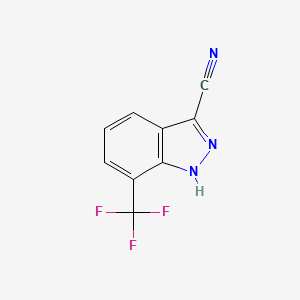
(S)-2-(5-Fluoro-2-methylphenyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(5-Fluoro-2-methylphenyl)piperidine is an organic compound that belongs to the class of piperidines. Piperidines are a group of heterocyclic amines that are commonly found in various natural and synthetic compounds. The presence of a fluorine atom and a methyl group on the phenyl ring makes this compound unique and potentially useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(5-Fluoro-2-methylphenyl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluoro-2-methylbenzaldehyde and piperidine.
Condensation Reaction: The aldehyde group of 5-fluoro-2-methylbenzaldehyde reacts with piperidine under acidic or basic conditions to form an intermediate imine.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(5-Fluoro-2-methylphenyl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the piperidine ring or the phenyl group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
(S)-2-(5-Fluoro-2-methylphenyl)piperidine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-(5-Fluoro-2-methylphenyl)piperidine involves its interaction with specific molecular targets and pathways. The fluorine atom and the piperidine ring play crucial roles in its binding affinity and selectivity. The compound may act as an agonist or antagonist at various receptor sites, influencing neurotransmitter release and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(5-Fluoro-2-chlorophenyl)piperidine
- (S)-2-(5-Fluoro-2-methoxyphenyl)piperidine
- (S)-2-(5-Fluoro-2-ethylphenyl)piperidine
Uniqueness
(S)-2-(5-Fluoro-2-methylphenyl)piperidine is unique due to the presence of both a fluorine atom and a methyl group on the phenyl ring. This combination of substituents can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties compared to other similar compounds.
Properties
Molecular Formula |
C12H16FN |
|---|---|
Molecular Weight |
193.26 g/mol |
IUPAC Name |
(2S)-2-(5-fluoro-2-methylphenyl)piperidine |
InChI |
InChI=1S/C12H16FN/c1-9-5-6-10(13)8-11(9)12-4-2-3-7-14-12/h5-6,8,12,14H,2-4,7H2,1H3/t12-/m0/s1 |
InChI Key |
ICAGBHADEAZGCQ-LBPRGKRZSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)F)[C@@H]2CCCCN2 |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C2CCCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


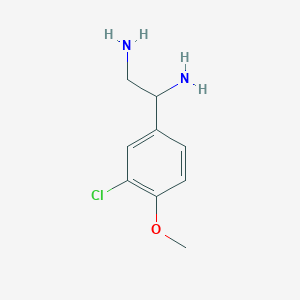
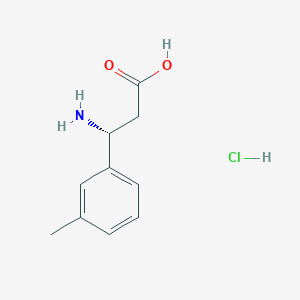
![(1S)-1-[4-(Trifluoromethoxy)phenyl]prop-2-enylamine](/img/structure/B13046368.png)
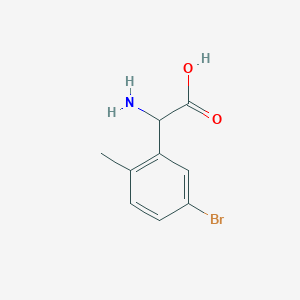
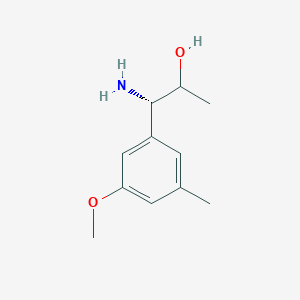
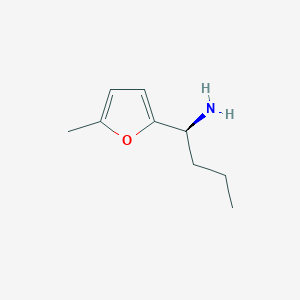
![5-Bromo-7-cyclopropyl-2-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B13046399.png)
